2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde
Overview
Description
2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H3Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-5-carbaldehyde. One common method includes the reaction of 6-methylpyrimidine-5-carbaldehyde with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The aldehyde group at position 5 can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in aldol condensations and other carbon-carbon bond-forming reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2,4-diamino-6-methylpyrimidine-5-carbaldehyde or 2,4-dimethoxy-6-methylpyrimidine-5-carbaldehyde.
Oxidation Products: 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid.
Reduction Products: 2,4-Dichloro-6-methylpyrimidine-5-methanol.
Scientific Research Applications
2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a precursor to antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chlorine atoms and aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The exact molecular targets and pathways involved vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Lacks the aldehyde group at position 5, making it less reactive in certain condensation reactions.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6, which can influence its reactivity and applications.
6-Methyluracil: A structurally similar compound with different functional groups, leading to distinct chemical properties and uses.
Uniqueness
2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-4(2-11)5(7)10-6(8)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFWQVCQOEHHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627311 | |
Record name | 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-24-9 | |
Record name | 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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